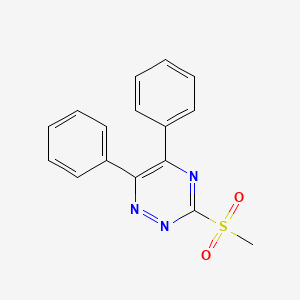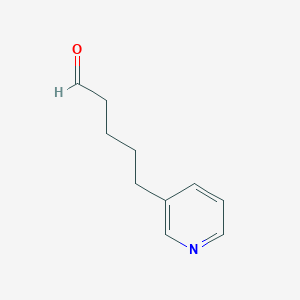
3-Pyridinepentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinepentanal is an organic compound that features a pyridine ring attached to a pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinepentanal typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable pentanal precursor under controlled conditions. One common method is the condensation reaction between 3-pyridinecarboxaldehyde and pentanal in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinepentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: 5-(3-Pyridinyl)pentanoic acid.
Reduction: 5-(3-Pyridinyl)pentanol.
Substitution: 5-(3-Chloropyridinyl)pentanal.
Scientific Research Applications
3-Pyridinepentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and pyridine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Pyridinepentanal involves its interaction with molecular targets such as enzymes and receptors that have affinity for pyridine derivatives. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding with aromatic and polar residues in biological molecules, influencing their function.
Comparison with Similar Compounds
5-(2-Pyridinyl)pentanal: Similar structure but with the pyridine ring attached at the 2-position.
5-(4-Pyridinyl)pentanal: Similar structure but with the pyridine ring attached at the 4-position.
5-(3-Pyridinyl)hexanal: Similar structure but with a hexanal chain instead of a pentanal chain.
Uniqueness: 3-Pyridinepentanal is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and homologs.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-pyridin-3-ylpentanal |
InChI |
InChI=1S/C10H13NO/c12-8-3-1-2-5-10-6-4-7-11-9-10/h4,6-9H,1-3,5H2 |
InChI Key |
JAGXXKKLZUOARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCCCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
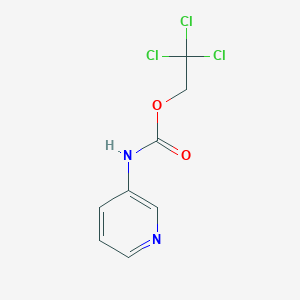
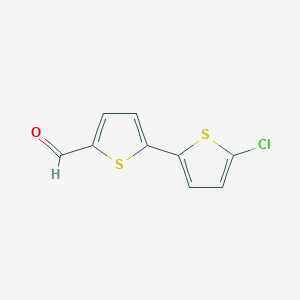
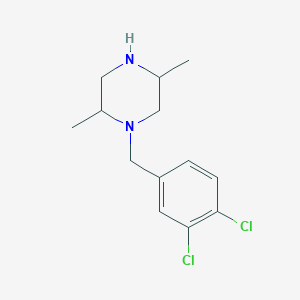
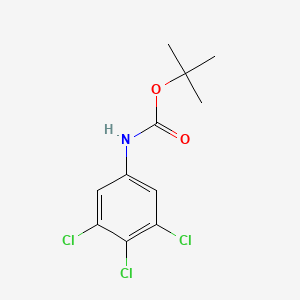
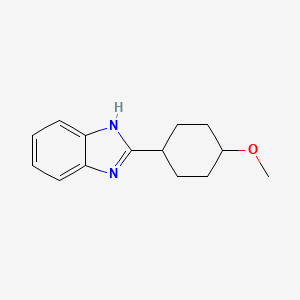
![Benzenesulfonic acid,4-methyl-, 2-[[2-[(4-methylphenyl)sulfonyl]hydrazinyl]carbonyl]hydrazide](/img/structure/B8532630.png)
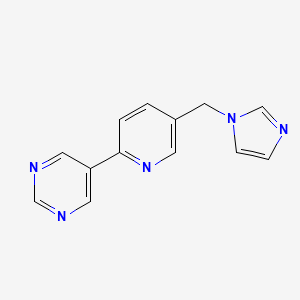
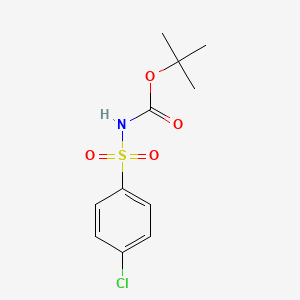
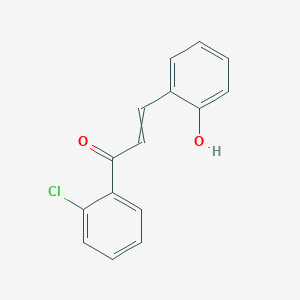
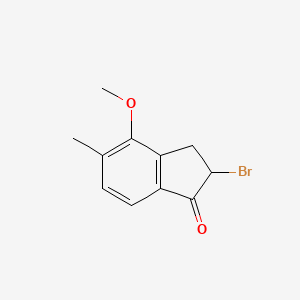
![6-Bromo-4-ethyl-benzo[1,3]dioxole](/img/structure/B8532682.png)

![2-[4-(4-Methoxy-phenyl)-piperazin-1-ylmethyl]-1H-benzoimidazole](/img/structure/B8532705.png)
